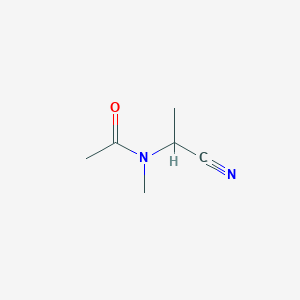

N-(1-cyanoethyl)-N-methylacetamide

Description

N-(1-Cyanoethyl)-N-methylacetamide is a substituted acetamide derivative characterized by a methyl group and a 1-cyanoethyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₆H₁₀N₂O₂, with a structure combining a nitrile (CN) functional group and methyl substitution, which influences its physicochemical and biological properties.

Key structural features:

- Acetamide core: Provides hydrogen-bonding capability and polarity.

- N-Methyl group: Enhances lipophilicity and steric effects.

Propriétés

IUPAC Name |

N-(1-cyanoethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(4-7)8(3)6(2)9/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHPIIDAFFYZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

N-(1-Cyanoethyl)-N-methylacetamide is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism by which N-(1-Cyanoethyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| N-(1-Cyanoethyl)-N-methylacetamide | C₆H₁₀N₂O₂ | N-Methyl, N-(1-cyanoethyl) | Amide, Nitrile |

| N-Methylacetamide (NMA) | C₃H₇NO | N-Methyl | Amide |

| N,N-Dimethylacetamide (DMAC) | C₄H₉NO | N,N-Dimethyl | Amide |

| 2-Cyano-N-methylacetamide | C₄H₆N₂O | N-Methyl, 2-cyano | Amide, Nitrile |

| N,N-Diethyl-2-cyanoacetamide | C₇H₁₁N₂O | N,N-Diethyl, 2-cyano | Amide, Nitrile |

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The nitrile group in N-(1-Cyanoethyl)-N-methylacetamide increases polarity compared to DMAC and NMA but may reduce solubility in non-polar solvents.

- DMAC’s low polarity and high miscibility in water make it a preferred industrial solvent , whereas the cyanoethyl group in the target compound may limit similar applications.

Table 3: Toxicity and Metabolism Comparison

Key Observations :

- DMAC’s toxicity is well-documented, with regulatory limits in occupational settings , whereas data on cyano-substituted acetamides remain sparse .

Q & A

Basic: What are the optimal synthetic routes for N-(1-cyanoethyl)-N-methylacetamide, and how are reaction conditions optimized?

The synthesis of N-(1-cyanoethyl)-N-methylacetamide can be approached via sequential silylation and acetylation steps, analogous to methods used for structurally related compounds (e.g., N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide). A typical protocol involves:

- Step 1: Silylation

React N-methylacetamide with a silylating agent (e.g., dimethylsilyl chloride) under anhydrous, inert conditions (0–5°C) to form an intermediate. - Step 2: Cyanoethylation

Introduce the cyanoethyl group using acrylonitrile or a cyanating agent (e.g., cyanogen bromide) under controlled pH and temperature.

Key Considerations :- Purity is monitored via HPLC or NMR .

- Yields depend on stoichiometric ratios and catalyst selection (e.g., triethylamine for acid scavenging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.